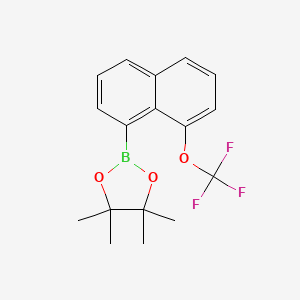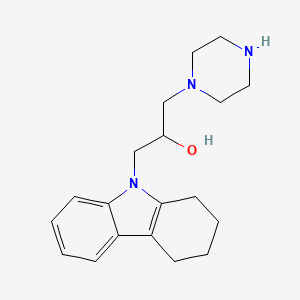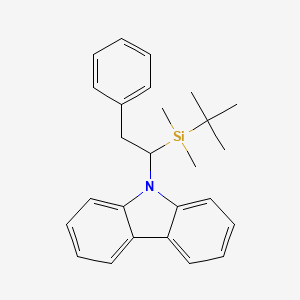
9-(1-(tert-Butyldimethylsilyl)-2-phenylethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole: is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the t-butyldimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole, and a solvent like dimethylformamide. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of deprotected carbazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex carbazole derivatives, which are valuable in organic electronics and materials science.
Biology: In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The presence of the t-butyldimethylsilyl group can enhance the bioavailability and stability of these compounds.
Medicine: Carbazole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent thermal and chemical stability .
Mechanism of Action
The mechanism of action of 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The t-butyldimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The carbazole core can interact with biological targets, such as enzymes and receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
- 9-Phenyl-9H-carbazole
- 9-(2-Phenylethyl)-9H-carbazole
- 9-(t-Butyldimethylsilyl)-9H-carbazole
Uniqueness: The presence of both the t-butyldimethylsilyl group and the phenylethyl group in 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole makes it uniqueThe t-butyldimethylsilyl group provides protection during synthetic processes, while the phenylethyl group contributes to the compound’s overall reactivity and functionality .
Properties
Molecular Formula |
C26H31NSi |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
tert-butyl-(1-carbazol-9-yl-2-phenylethyl)-dimethylsilane |
InChI |
InChI=1S/C26H31NSi/c1-26(2,3)28(4,5)25(19-20-13-7-6-8-14-20)27-23-17-11-9-15-21(23)22-16-10-12-18-24(22)27/h6-18,25H,19H2,1-5H3 |
InChI Key |
VWIGFPZVNDFLGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(CC1=CC=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
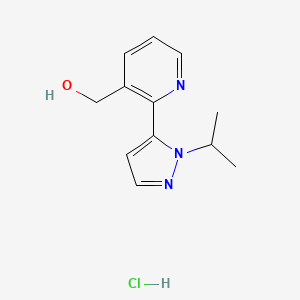
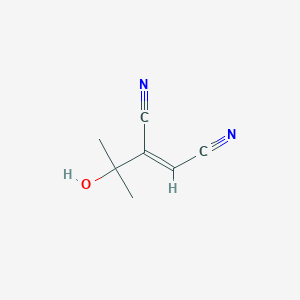
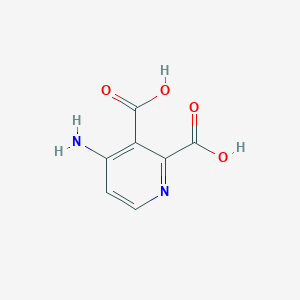
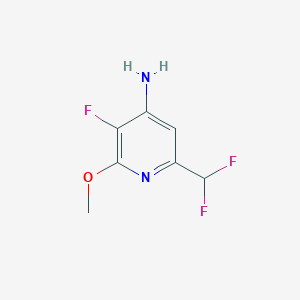
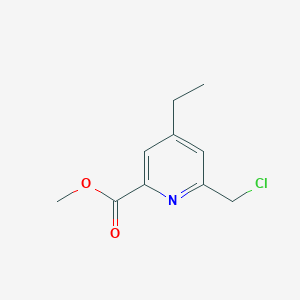
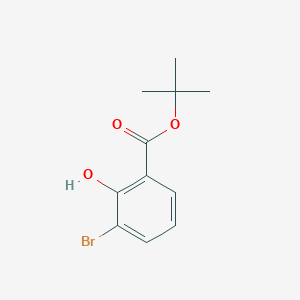
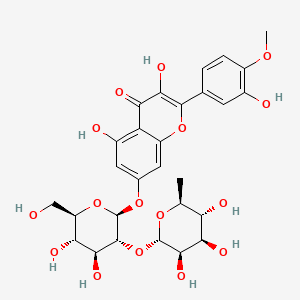

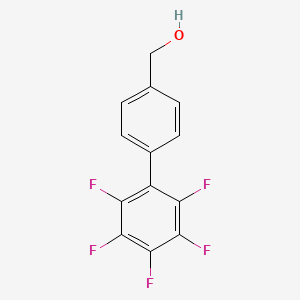
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
